
Abacavir succinate
Übersicht
Beschreibung
Abacavir succinate is a nucleoside reverse transcriptase inhibitor (NRTI) used in the treatment of HIV-1 infection. Its chemical formula is $ \text{C}{14}\text{H}{18}\text{N}{6}\text{O} \cdot \text{C}{4}\text{H}{6}\text{O}{4} $, with a molecular weight of 404.42 g/mol . Structurally, it features a purine core critical for binding to HIV reverse transcriptase, along with a hydroxyl group and cyclopentene ring that contribute to its antiviral activity . Abacavir is often combined with other antiretrovirals, such as lamivudine (3TC) and tenofovir (TDF), in highly active antiretroviral therapy (HAART) regimens . While effective, its use is complicated by a hypersensitivity reaction linked to the HLA-B*57:01 allele, necessitating genetic screening before administration .
Vorbereitungsmethoden
Synthesis of Abacavir Free Base
The preparation of abacavir succinate begins with the synthesis of the abacavir free base, {(1S,4R)-4-[2-amino-6-(cyclopropylamino)-9H-purin-9-yl]cyclopent-2-en-1-yl}methanol. Two primary synthetic routes dominate industrial production:
Cyclization-Displacement Route (EP1857458A1)
This method involves a one-pot cyclization and displacement sequence starting from 4,6-dichloro-2,5-diaminopyrimidine (2 ):
-
Formylation and Acetylation :
-
Displacement with Cyclopropylamine :
Key Conditions :
-
Solvents: Ethanol, formic acid, toluene.
-
Temperatures: 0–80°C (step-dependent).
Hydrolysis of N-2-Acylated Intermediates (EP1905772A1)
N-2-acylated intermediates (e.g., N-{6-(cyclopropylamino)-9-[(1R,4S)-4-(hydroxymethyl)cyclopent-2-enyl]-9H-purin-2-yl}isobutyramide) undergo hydrolysis under basic conditions:
-
Reagents : Sodium hydroxide (1–5 mol equiv.) in isopropanol/water .
-
Temperature : Reflux (80–85°C) for 1 hour.
-
Workup : Organic phase separation, followed by acidification with H₂SO₄ to precipitate abacavir hemisulfate .
Advantages :
Salt Formation: Conversion to this compound
Abacavir free base is converted to its succinate salt via acid-base reaction. The process, detailed in patent literature (EP 0 777 669 B1), involves:
Reaction Conditions
-
Solvent System : Ethanol, isopropanol, or aqueous mixtures.
-
Stoichiometry : 1:1 molar ratio of abacavir to succinic acid.
-
Procedure :
Yield : 85–92% (optimized conditions) .
Polymorphic Control
Process Analytical Technology (PAT) tools ensure consistent crystal form:
-
FBRM/PVM Monitoring : Tracks chord length distribution and particle morphology during crystallization .
-
Stable Form Identification :
Comparative Analysis of Synthetic Routes
Characterization and Quality Control
Thermal Analysis (DSC/TGA)
Spectroscopic Data
-
¹H NMR (D₂O) : δ 11.94 ppm (succinate protons), 8.21 ppm (purine H-8) .
-
HPLC : Retention time = 6.2 min (C18 column, 0.1% TFA/ACN) .
Solubility Profile
Solvent | Solubility (mg/mL) |
---|---|
Water | 77.4 ± 2.1 |
Ethanol | 12.3 ± 0.8 |
Isopropanol | 4.1 ± 0.3 |
Industrial-Scale Optimization
Process Intensification
-
Continuous Flow Reactors : Reduce cyclization time from hours to minutes .
-
Seed Crystallization : Ensures uniform particle size (D90 < 50 µm) .
Environmental Considerations
-
Solvent Recovery : Ethanol and isopropanol recycled via distillation (≥95% efficiency) .
-
Waste Streams : Neutralized HCl/IPA mixtures treated via biodegradation .
Regulatory and Patent Landscape
Key Patents
Regulatory Specifications (USP/EP)
Analyse Chemischer Reaktionen
Metabolic Transformations
Abacavir undergoes hepatic metabolism via two primary pathways :
Major Metabolites
Metabolite | Enzyme Involved | Pathway | % Excreted in Urine |
---|---|---|---|
2269W93 | Alcohol dehydrogenase | 5′-Carboxylation | 30% |
361W94 | UDP-glucuronyltransferase | 5′-Glucuronidation | 36% |
1144U88 (minor) | Cellular kinases | Phosphorylation | <1% |
Less than 2% of the administered dose is excreted unchanged, indicating extensive metabolism .
Stability and Degradation
Abacavir succinate exhibits pH- and temperature-dependent stability:
Thermal Degradation (Solid State)
Temperature (°C) | Degradation Rate (k) | Half-Life (t₁/₂) |
---|---|---|
25 | 0.002 day⁻¹ | 346 days |
40 | 0.012 day⁻¹ | 58 days |
60 | 0.105 day⁻¹ | 6.6 days |
Under acidic conditions (pH ≤3), rapid decomposition occurs, forming cyclopropylguanine and other purine derivatives .
Drug-Excipient and Enzymatic Interactions
-
CYP450 Enzymes : No significant inhibition of CYP3A4, CYP2D6, or CYP2C9 .
-
Excipient Compatibility : Stable in formulations containing microcrystalline cellulose or magnesium stearate but reacts with strong oxidizers .
Analytical Characterization
Key methods for detecting abacavir and its metabolites include:
Method | Matrix | Detection Limit | Key Parameters |
---|---|---|---|
HPLC-UV | Plasma | 0.025 μg/mL | Retention time: 8.2 min |
LC-MS/MS | Urine | 0.1 ng/mL | m/z 287 → 191 |
Radiometric Scintillation | Whole blood | 0.5 nCi/mL | [14C] detection |
Key Research Findings
Wissenschaftliche Forschungsanwendungen
Pharmacokinetics and Mechanism of Action
Abacavir succinate exhibits high oral bioavailability, estimated to be over 76% in animal studies, and effectively penetrates the blood-brain barrier. It is metabolized primarily in the liver, with only a small percentage excreted unchanged in urine . The active metabolites of abacavir compete with viral DNA for incorporation during replication, inhibiting the reverse transcriptase enzyme and acting as chain terminators .
Table 1: Pharmacokinetic Properties of this compound
Property | Value |
---|---|
Oral Bioavailability | >76% |
Metabolism | Primarily hepatic |
Urinary Excretion | 11-13% unchanged |
Blood-Brain Barrier Penetration | Yes |
Clinical Efficacy in HIV Treatment
This compound is commonly used in combination with other antiretroviral agents for treating HIV-1 infection. A systematic review and meta-analysis indicated that abacavir is effective as a first-line treatment for children and adolescents living with HIV. The analysis included data from various studies, revealing that viral suppression rates ranged from 50% to 78% at six and twelve months post-treatment initiation .
Table 2: Efficacy Outcomes of Abacavir Treatment
Outcome | 6 Months (%) | 12 Months (%) |
---|---|---|
Viral Suppression (<400 copies/mL) | 50 - 70 | 57 - 78 |
Safety Profile
The safety profile of this compound has been extensively studied. While hypersensitivity reactions occur in a minority of patients (0% to 8.26%), serious adverse events are considered rare and manageable . Screening for the HLA-B*5701 allele before initiating treatment is recommended to mitigate the risk of hypersensitivity reactions.
Table 3: Safety Outcomes Associated with Abacavir
Adverse Event | Incidence (%) |
---|---|
Hypersensitivity Reactions | 0 - 8.26 |
Death (reported) | 0 - 5.49 |
Case Studies and Real-World Applications
Several case studies have documented the successful application of this compound in clinical settings:
- Case Study A : An observational study involving infants treated with abacavir showed significant improvements in CD4 counts and viral load suppression over a six-month period.
- Case Study B : A cohort study demonstrated that adolescents on abacavir-based regimens maintained high adherence rates and achieved comparable outcomes to adult populations.
Conclusion and Future Directions
This compound remains a pivotal component in HIV treatment regimens due to its efficacy, safety profile, and ability to penetrate critical barriers such as the blood-brain barrier. Ongoing research continues to explore its applications in diverse populations and combinations with other antiretroviral therapies.
The future of this compound includes potential investigations into its use against emerging viral strains and its role in pre-exposure prophylaxis strategies.
Wirkmechanismus
Abacavir succinate exerts its effects by inhibiting the activity of the HIV-1 reverse transcriptase enzyme . Intracellularly, it is converted to carbovir triphosphate, an analogue of deoxyguanosine-5’-triphosphate (dGTP) . Carbovir triphosphate competes with the natural substrate dGTP and is incorporated into the viral DNA, leading to the termination of DNA synthesis and inhibition of viral replication .
Vergleich Mit ähnlichen Verbindungen
Efficacy
Abacavir’s efficacy has been compared to other NRTIs in clinical and in vitro studies:
- Stavudine : A retrospective study found comparable viral suppression rates between abacavir and stavudine at 6 and 12 months ($ p = 0.13 $ and $ p = 0.53 $, respectively) .
- Zidovudine (AZT) : In plasmid transfer inhibition assays, AZT demonstrated potent activity, whereas abacavir showed modest effects, despite both being nucleoside analogs .
- Emtricitabine (FTC) and Lamivudine (3TC): These drugs, structurally similar to abacavir, are often used in combination with it. However, abacavir exhibits higher cytotoxicity in vitro against feline immunodeficiency virus (FIV) compared to didanosine and amdoxovir .
Table 1: Comparative Efficacy of Abacavir and Selected NRTIs
Pharmacokinetics and Drug Interactions
- Plasma Concentrations : Co-administration with silibinin dihydrogen succinate increases abacavir’s isomer-specific trough levels (Cmin of isomer A is 7-fold higher than isomer B) .
- Oxidative Stability : Electrochemical methods using platinum electrodes have been validated for assessing abacavir’s stability, revealing degradation products under oxidative stress .
- Ribavirin Interaction: No significant pharmacokinetic interaction between abacavir and ribavirin was observed in HIV/HCV-coinfected patients .
Structural and Resistance Considerations
- Structural Features : The purine core and hydroxyl group of abacavir are vital for binding to reverse transcriptase and HLA-B57:01 . Molecular docking studies show its specificity for HLA-B57:01 via hydrogen bonds with Thr73, Tyr9, and Ser3 residues .
- Resistance Profile : Abacavir’s resistance profile overlaps with other NRTIs, though its unique structure mitigates cross-resistance in some cases .
Table 3: Structural and Mechanistic Comparison
Research Findings and Contradictions
- HCV Coinfection: Conflicting reports exist on abacavir’s impact on HCV treatment success.
- Cardiovascular Risk : While some cohort studies suggest a link, others attribute findings to confounding factors, necessitating further research .
Biologische Aktivität
Abacavir succinate is a potent antiretroviral medication primarily used in the treatment of HIV-1 infection. It functions as a nucleoside reverse transcriptase inhibitor (NRTI), specifically a carbocyclic guanosine analog, and has been shown to exhibit significant antiviral activity against HIV. This article delves into the biological activity of this compound, including its pharmacokinetics, mechanism of action, clinical efficacy, and safety profile, supported by data tables and case studies.
Abacavir is converted intracellularly to its active metabolite, carbovir-triphosphate (CBV-TP), which inhibits the reverse transcriptase enzyme crucial for viral replication. The inhibition occurs through the incorporation of CBV-TP into viral DNA, leading to chain termination during reverse transcription. This mechanism makes abacavir effective against various strains of HIV, including those resistant to other NRTIs.
Pharmacokinetics
The pharmacokinetic profile of this compound demonstrates its rapid absorption and extensive bioavailability:
- Absorption : Following oral administration, abacavir exhibits an absolute bioavailability of approximately 83% .
- Distribution : The volume of distribution is about 0.86 L/kg, with plasma protein binding around 50% .
- Metabolism : Abacavir is primarily metabolized by alcohol dehydrogenase and glucuronosyltransferase, resulting in inactive metabolites .
- Excretion : The drug has a half-life of approximately 1.5 hours in plasma, but its active metabolite has a longer half-life exceeding 20 hours .
Table 1: Pharmacokinetic Parameters of Abacavir
Parameter | Value |
---|---|
Absolute Bioavailability | 83% |
Volume of Distribution | 0.86 L/kg |
Plasma Protein Binding | ~50% |
Half-Life (Active Metabolite) | >20 hours |
Clinical Efficacy
Abacavir is effective in combination with other antiretroviral agents for treating HIV. Clinical trials have demonstrated its efficacy in reducing viral load and improving CD4 cell counts among patients.
Case Studies
- Case Study 1 : A 46-year-old female patient initiated therapy with abacavir and experienced a mild rash on day 8. Monitoring revealed no progression to more severe symptoms, indicating a manageable hypersensitivity reaction .
- Case Study 2 : A 29-year-old male with low CD4 counts developed myalgias and fever after starting abacavir therapy. Symptoms resolved after discontinuation, highlighting the importance of monitoring for hypersensitivity reactions .
- Case Study 3 : A 40-year-old woman with known HLA-B5701 positivity experienced dyspnea and rash shortly after beginning therapy. Immediate discontinuation led to resolution of symptoms, emphasizing the need for HLA-B5701 screening prior to treatment initiation .
Safety Profile
Abacavir is associated with several adverse effects, most notably hypersensitivity reactions that can be severe or life-threatening. The risk of hypersensitivity is significantly increased in patients who are HLA-B*5701 positive. Other common side effects include nausea, vomiting, and abdominal pain.
Table 2: Adverse Effects Associated with Abacavir
Adverse Effect | Frequency |
---|---|
Hypersensitivity Reaction | Up to 8% in treated patients |
Nausea | Common |
Vomiting | Common |
Abdominal Pain | Common |
Q & A
Basic Research Questions
Q. What is the molecular mechanism of abacavir succinate as an HIV-1 reverse transcriptase inhibitor?
this compound competitively inhibits HIV-1 reverse transcriptase by mimicking deoxyguanosine triphosphate (dGTP), incorporating itself into viral DNA and terminating chain elongation. Its structure (C₁₄H₁₈N₆O·C₄H₆O₄) includes a cyclopentene ring and amino-substituted purine, critical for binding to the enzyme's active site. Researchers should validate inhibition kinetics using in vitro enzymatic assays with radiolabeled nucleotides and monitor chain termination via gel electrophoresis .
Q. How is this compound synthesized, and what are the critical purity benchmarks?
Synthesis involves coupling 4-amino-2-cyclopentene-1-methanol with a modified guanine derivative, followed by succinate salt formation. Key purity benchmarks include HPLC analysis (>99% purity), residual solvent testing (e.g., <500 ppm for acetonitrile), and chiral chromatography to confirm enantiomeric excess (≥98% for the (1S,4R)-isomer). Patents (e.g., WO 9606844) outline scalable methods for lab-scale synthesis .
Q. What safety protocols are essential for handling this compound in laboratory settings?
this compound is classified under GHS as acutely toxic (oral), carcinogenic, and mutagenic. Researchers must use PPE (gloves, goggles, lab coats), avoid aerosol formation, and work in fume hoods. Contaminated surfaces should be cleaned with ethanol, and waste must comply with local regulations for hazardous chemicals. Emergency procedures include eye irrigation (15 minutes) and immediate medical consultation for accidental ingestion .
Advanced Research Questions
Q. How can researchers address conflicting data on abacavir’s pharmacokinetic variability in preclinical models?
Discrepancies in bioavailability (e.g., plasma Cₘₐₓ variability) may arise from species-specific metabolic differences. To resolve this, use LC-MS/MS to quantify abacavir and its inactive carbovir metabolite in plasma, controlling for hepatic CYP3A4/5 activity. Cross-species studies in humanized mouse models or primary hepatocyte cultures can clarify metabolic pathways .
Q. What experimental designs optimize abacavir’s efficacy in combination antiretroviral therapy (cART)?
Use factorial design to test abacavir with protease inhibitors (e.g., darunavir) or integrase inhibitors (e.g., raltegravir). Measure synergistic effects via viral load reduction in PBMC cultures and monitor for antagonism using Chou-Talalay combination indices. Include controls for mitochondrial toxicity (e.g., lactate/pyruvate ratios) .
Q. How can genetic polymorphisms (e.g., HLA-B*57:01) be integrated into preclinical toxicity studies?
HLA-B57:01-associated hypersensitivity requires transgenic animal models expressing human MHC-I alleles. Perform patch testing in these models and correlate results with cytokine profiling (e.g., IFN-γ ELISpot). For in vitro alternatives, use HLA-B57:01-transfected cell lines to assess T-cell activation thresholds .
Q. What methodologies detect and quantify abacavir-induced mitochondrial DNA depletion?
Use qPCR to measure mitochondrial DNA (mtDNA) copy number in treated vs. untreated cells (e.g., HepG2). Pair this with Seahorse metabolic flux analysis to assess OXPHOS impairment. Validate findings via immunohistochemistry for mitochondrial markers (e.g., COX-IV) .
Q. Data Analysis and Contradiction Resolution
Q. How should researchers interpret contradictory reports on abacavir’s cardiovascular risk?
Conflicting studies may stem from cohort heterogeneity (e.g., baseline CVD risk factors). Perform meta-regression analysis adjusting for age, smoking, and lipid profiles. Use Mendelian randomization to distinguish drug effects from confounding variables .
Q. What statistical approaches are recommended for analyzing abacavir resistance mutations in clinical datasets?
Apply multivariate logistic regression to identify mutation clusters (e.g., K65R, L74V) associated with virologic failure. Use next-generation sequencing (NGS) error-correction algorithms (e.g., LoFreq) to distinguish low-frequency variants from sequencing noise .
Q. Methodological Resources
Q. Which databases and tools are critical for abacavir-focused structural biology research?
Eigenschaften
IUPAC Name |
[(1S,4R)-4-[2-amino-6-(cyclopropylamino)purin-9-yl]cyclopent-2-en-1-yl]methanol;butanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N6O.C4H6O4/c15-14-18-12(17-9-2-3-9)11-13(19-14)20(7-16-11)10-4-1-8(5-10)6-21;5-3(6)1-2-4(7)8/h1,4,7-10,21H,2-3,5-6H2,(H3,15,17,18,19);1-2H2,(H,5,6)(H,7,8)/t8-,10+;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOONDNCXQPMXQT-SCYNACPDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)C4CC(C=C4)CO.C(CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)[C@@H]4C[C@@H](C=C4)CO.C(CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N6O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
136470-78-5 (parent) | |
Record name | Abacavir succinate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0168146847 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
404.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
168146-84-7 | |
Record name | Abacavir succinate [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0168146847 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ABACAVIR SUCCINATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/40FH6D8CHK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.